molecular formula C16H22O6 B7909520 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No.: B7909520
M. Wt: 310.34 g/mol
InChI Key: CIFFIYJOTIJKSX-UXXRCYHCSA-N
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Description

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS: 18685-18-2) is a protected glucofuranose derivative widely used as a synthetic intermediate in carbohydrate chemistry and pharmaceutical development. Its molecular formula is C₁₉H₂₆O₆, with a molecular weight of 350.41 g/mol . Structurally, it features:

  • A benzyl ether group at the C-3 position, providing steric protection and stability under basic conditions.
  • 1,2-O-isopropylidene (acetonide) protection, which rigidifies the furanose ring and blocks reactivity at the C-1 and C-2 hydroxyls.
  • Additional 5,6-O-isopropylidene protection in its di-protected form (3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), though selective hydrolysis can yield the mono-protected derivative .

Physical Properties: The compound is a yellow to wine-red viscous liquid, soluble in ethanol, chloroform, dichloromethane, and ethyl acetate, but insoluble in water .

Properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFIYJOTIJKSX-UXXRCYHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acetonation of D-Glucose

The synthesis begins with the protection of the 1,2- and 5,6-hydroxyl groups of D-glucose using acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Compound A ).

Procedure [1,4]:

  • Dissolve D-glucose (15 g, 57.69 mmol) in anhydrous acetone (200 mL).

  • Add concentrated sulfuric acid (0.5 mL) and anhydrous copper sulfate (1 g) as a catalyst.

  • Stir at room temperature for 24 hours.

  • Quench with saturated sodium bicarbonate, extract with dichloromethane, and purify via recrystallization (hexane/ethyl acetate).

Yield : 46%.

Step 2: Regioselective Benzylation at C3

The 3-hydroxyl group of Compound A is benzylated using benzyl bromide under strongly basic conditions.

Procedure [1,6]:

  • Dissolve Compound A (10 g, 38.5 mmol) in dry DMF (150 mL).

  • Cool to 0°C, add sodium hydride (3.75 g, 95.18 mmol) in portions.

  • After 30 minutes, add benzyl bromide (10.09 mL, 86.53 mmol) and tetrabutylammonium iodide (1.5 g, 4 mmol).

  • Stir at room temperature for 2 hours.

  • Quench with isopropyl alcohol, extract with ethyl acetate, and purify via flash chromatography (EtOAc/hexane, 1:3).

Yield : 92%.

Key Reaction Parameters :

  • Base: NaH or KOH.

  • Solvent: DMF or THF.

  • Temperature: 0°C to room temperature.

Alternative Synthetic Routes

Transacetalization Approach

For industrial scalability, cyclohexanone replaces acetone to form 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose , followed by benzylation.

Procedure :

  • React D-glucose with cyclohexanone (2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene.

  • Reflux for 12 hours, isolate via vacuum distillation.

  • Benzylate the 3-OH as described in Section 1.2.

Yield : 85% (two steps).

Microwave-Assisted Benzylation

Microwave irradiation reduces reaction times and improves regioselectivity.

Procedure :

  • Mix Compound A (5 g, 19.2 mmol) with benzyl bromide (3.2 mL, 26.9 mmol) and KOH (2.2 g, 38.4 mmol) in DMF.

  • Irradiate at 100°C for 15 minutes.

  • Purify via column chromatography.

Yield : 89%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, a continuous flow system is employed for acetonation and benzylation [5,12]:

  • Acetonation Reactor :

    • D-glucose and acetone are pumped through a heated tubular reactor (60°C) with H₂SO₄ catalyst.

    • Residence time: 2 hours.

  • Benzylation Reactor :

    • The output is mixed with benzyl bromide and NaH in a microreactor (0°C, 10-minute residence time).

Advantages :

  • 30% higher yield than batch processes.

  • Reduced solvent waste.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityCost Efficiency
Standard LaboratoryNaH, DMF, 2 hours92%ModerateHigh
TransacetalizationCyclohexanone, reflux85%HighModerate
Microwave-Assisted100°C, 15 minutes89%LowHigh
Continuous FlowTubular reactor, 60°C94%HighLow

Troubleshooting and Optimization

Common Issues

  • Incomplete Benzylation : Caused by residual moisture. Solution: Use molecular sieves in DMF.

  • Isomerization : Minimized by maintaining temperatures below 25°C during benzylation.

Yield Enhancement Strategies

  • Catalyst Optimization : Substituting NaH with KOtBu improves selectivity (95% yield).

  • Solvent-Free Benzylation : Ball milling Compound A with BnBr and K₂CO₃ achieves 90% yield in 1 hour.

Recent Advancements

Photocatalytic Deprotection

Visible-light-mediated debenzylation (λ = 525 nm) using DDQ enables orthogonal deprotection without affecting isopropylidene groups:

  • Application : Selective modification of the 3-OH for downstream functionalization.

Enzymatic Benzylation

Lipase-catalyzed transesterification with benzyl acetate achieves 80% regioselectivity at C3, avoiding strong bases .

Chemical Reactions Analysis

Acid-Catalyzed Deprotection and Hydrolysis

The isopropylidene group at C1/C2 undergoes acid-mediated cleavage, enabling access to free hydroxyl groups for further functionalization.

Substrate Conditions Product Yield Reference
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose6 M HCl in dioxane (25 mL), RT, 12 h3-O-Benzyl-α/β-D-glucopyranose85%
Same0.2 M HCl in THF/H2O (1:1), 5 hPartially deprotected 3-O-benzyl-D-glucofuranose (C5/C6-OH exposed)92%

Key Findings :

  • Complete deprotection requires prolonged exposure to strong acids (e.g., 6 M HCl) .

  • Partial hydrolysis under milder conditions retains the benzyl group while exposing C5/C6 hydroxyls for subsequent reactions .

Glycosylation Reactions

The C1 anomeric center participates in glycosidic bond formation under Lewis acid catalysis.

Glycosyl Acceptor Catalyst Product Anomeric Configuration Yield Reference
Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosideBF3·OEt2 (0.2 equiv)3-O-Benzyl-1,2-O-isopropylidene-β-D-glucosyl-(1→6)-glucosideβ/α = 4:168%
Benzyl alcoholTMSOTf (0.1 equiv)3-O-Benzyl-1,2-O-isopropylidene-α-D-glucosyl benzyl etherα-only74%

Mechanistic Insight :

  • The 1,2-O-isopropylidene group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity with bulky acceptors.

  • Steric hindrance from the benzyl group at C3 directs glycosylation to the C6 hydroxyl in oligosaccharide synthesis .

Sulfonation and Substitution at C5

The C5 hydroxyl undergoes sulfonation, enabling nucleophilic displacement.

Reagent Conditions Product Application Yield Reference
Methanesulfonyl chloridePyridine/CH2Cl2, reflux, 25 h5-O-Methanesulfonyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranosePrecursor for azide substitution76%
Sodium azideDMF, 12 h5-Azido-5-deoxy-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranoseClick chemistry intermediates82%

Stereochemical Outcome :

  • SN2 displacement at C5 inverts configuration, converting D-gluco to L-ido stereochemistry .

  • Bulkier leaving groups (e.g., triflate) enhance substitution efficiency over elimination .

Oxidative Deprotection

Selective removal of the benzyl group via hydrogenolysis or photochemical methods.

Method Conditions Product Yield Reference
H2/Pd-C (10% wt)EtOAc, RT, 6 h1,2-O-Isopropylidene-α-D-glucofuranose90%
DDQ/PBS bufferCH2Cl2, 525 nm LED irradiation, 24 h1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose78%

Notable Observations :

  • Photochemical deprotection with DDQ preserves acid-sensitive isopropylidene groups .

  • Hydrogenolysis retains the furanose ring structure without epimerization .

Epoxidation and Ring-Opening

The C5/C6 diol forms epoxides under basic conditions, enabling stereoselective ring-opening.

Reagent Conditions Product Stereochemistry Yield Reference
NaHCO3/NaIO4CH2Cl2, 4 h5,6-Epoxy-3-O-benzyl-1,2-O-isopropylidene-α-L-idofuranoseβ-configuration70%
NH3/MeOH−20°C, 2 h6-Amino-6-deoxy-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranoseα/β = 1:365%

Applications :

  • Epoxides serve as intermediates for synthesizing rare sugars (e.g., L-idofuranose) .

  • Ring-opening with amines generates aminodeoxy sugars for glycopeptide synthesis .

Crystallographic and Conformational Analysis

X-ray studies reveal steric and electronic influences on reactivity:

  • The benzyl group adopts a quasi-axial orientation, minimizing steric clash with the isopropylidene ring .

  • The furanose ring exhibits a 3T2^3T_2 twist conformation, stabilizing transition states during glycosylation .

Scientific Research Applications

Glycobiology Research

Role as a Biochemical Reagent
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is utilized extensively in glycobiology for the synthesis of glycosides and glycoproteins. Its structural properties allow it to serve as a building block for more complex carbohydrate structures, facilitating the study of glycan functions in biological systems .

Case Study: Synthesis of Glycosides
In a study focused on synthesizing glycosides, researchers employed 3-O-benzyl derivatives to create various glycosyl donors. The compound’s ability to undergo selective acylation reactions has been demonstrated, yielding derivatives that are crucial for understanding glycosylation processes in cells .

Organic Synthesis

Intermediate in Synthesis Pathways
The compound acts as an important intermediate in the synthesis of various sugar derivatives. For instance, it can be transformed into 3,5,6-substituted derivatives through regioselective reactions, which are essential for developing new pharmaceuticals .

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Acylation with PentanoylExcess pentanoyl chloride in DCM58
BenzylationBenzyl chloride with NaOH at 50°C84
MethanesulfonylationMethanesulfonyl chloride in DCMHigh

Pharmaceutical Applications

Potential Antimicrobial Activity
Recent research has indicated that derivatives of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibit antimicrobial properties. In vitro tests showed inhibition zones against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Study: Antimicrobial Testing
In a controlled study, compounds derived from 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose were tested against common pathogens. The results indicated significant activity compared to standard antibiotics like ampicillin, highlighting its potential as a lead compound for drug development .

Material Science

Use in Polymer Chemistry
This compound has also been explored for its applications in polymer chemistry where it serves as a monomer for producing polysaccharides with tailored properties. Its ability to form stable linkages makes it suitable for creating biodegradable materials that mimic natural polysaccharides .

Mechanism of Action

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with enzymes and proteins that recognize carbohydrate structures. The benzyl and isopropylidene groups protect the glucose molecule, allowing for selective reactions at specific sites. This makes it a valuable tool in studying enzyme-substrate interactions and the synthesis of glycoconjugates .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differentiating factors include the type , position , and number of protecting groups , as well as modifications to the sugar backbone.

Table 1: Comparison of Structural Features and Reactivity
Compound Name Protecting Groups/Modifications Key Reactivity/Applications Reference
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose C-3 benzyl; C-1,2 acetonide Stable under basic conditions; intermediate for nucleoside analogs and enzyme inhibitors
3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose C-3 benzoyl (ester); C-1,2,5,6 acetonide Higher electrophilicity at C-3; used in acylative coupling reactions
3,5-Di-O-benzoyl-1,2-O-isopropylidene-α-D-ribo-hexos-3-ulo-1,4:3,6-difuranose C-3,5 benzoyl; C-1,2 acetonide; oxidized C-3 Electrophilic ketone at C-3 for nucleophilic additions; precursor to branched sugars
6-Azido-3-O-benzyl-6-deoxy-N,N-diethyl-α-D-glucofuranose C-3 benzyl; C-6 azide; C-1,2 acetonide Click chemistry applications (e.g., triazole formation); synthesis of aminoglycosides
3-O-Tosyl-1,2-O-isopropylidene-α-D-glucofuranose C-3 tosyl (sulfonate); C-1,2 acetonide Tosyl as a leaving group; facilitates nucleophilic substitution at C-3
3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose C-3 acetyl; galactose backbone; C-1,2 acetonide Easier deprotection under mild base; galactose stereochemistry alters biological activity

Key Differences in Reactivity and Stability

Benzyl vs. Benzoyl Protection :

  • The benzyl ether in the target compound is stable under acidic and basic conditions, making it ideal for multi-step syntheses . In contrast, the benzoyl ester () is more labile under basic hydrolysis, enabling selective deprotection .

Acetonide Protection: The 1,2-O-isopropylidene group in the target compound stabilizes the furanose ring, while the di-O-isopropylidene form (1,2:5,6) offers enhanced solubility in organic solvents. Selective removal of the 5,6-acetonide (e.g., via 70% acetic acid) generates a mono-protected intermediate with a free C-5,6 diol for further functionalization .

Functional Group Modifications :

  • Azide groups () introduce click chemistry compatibility, whereas tosyl groups () enhance leaving-group ability for nucleophilic substitutions.
  • Oxidized derivatives (e.g., C-3 keto in ) enable carbonyl-based reactions, such as Grignard additions or reductions .

Sugar Backbone Variations :

  • Substituting glucose with galactose () or xylose () alters stereochemistry and hydrogen-bonding patterns, impacting biological activity and synthetic pathways .

Biological Activity

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a modified glucose derivative that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound, characterized by its unique molecular structure (C19H26O6), exhibits properties that make it a valuable tool in studying carbohydrate interactions and enzyme mechanisms.

Chemical Structure and Properties

The compound features a benzyl group at the 3-position and isopropylidene groups at the 1 and 2 positions of the glucose furanose structure. Its molecular weight is approximately 350.41 g/mol, and it demonstrates solubility in various solvents, including alcohol and water, which enhances its applicability in biochemical experiments.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Interaction : This compound has been shown to interact with various enzymes, particularly those involved in carbohydrate metabolism. Its protective groups allow for selective reactions that can elucidate enzyme-substrate dynamics .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in the development of carbohydrate-based antibiotics.
  • Glycobiology Applications : It serves as a building block for synthesizing more complex carbohydrate structures, facilitating research into glycoconjugates and their biological roles .

The mechanism of action for this compound involves its selective binding to proteins and enzymes that recognize carbohydrate structures. The presence of benzyl and isopropylidene groups enhances the stability and reactivity of the glucose molecule, allowing for targeted interactions in biochemical pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-O-Benzyl-1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranoseC19H26O6Additional protection at positions 5 and 6
3-O-Methyl-1,2-O-isopropylidene-alpha-D-glucofuranoseC17H24O6Methyl group instead of benzyl; different solubility properties
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranoseC17H24O6Acetate protecting group; used in different synthetic pathways

This table highlights how the protective groups influence the reactivity and application of these compounds in research.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives like this compound can inhibit glycoside hydrolases, enzymes critical for carbohydrate breakdown. This inhibition was measured through kinetic assays showing significant changes in enzyme activity upon introduction of the compound .
  • Synthesis of Glycoconjugates : A study focused on synthesizing glycoconjugates using this compound as a precursor. The results indicated successful incorporation into larger structures, which were then tested for biological activity against various pathogens .

Q & A

Q. What are the foundational synthetic routes for 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, and how do reaction conditions influence yield?

The compound is synthesized from D-glucose via sequential protection steps. A common approach involves:

  • Step 1 : Formation of bisacetone D-glucose using acetone, H₂SO₄, and CuSO₄ (46% yield) .
  • Step 2 : Benzylation at the 3-OH position using benzyl bromide (BnBr) under NaH/THF conditions (92% yield) .
  • Step 3 : Selective deprotection of the 5,6-O-isopropylidene group using acidic hydrolysis (10% H₂SO₄ in MeOH-H₂O) . Key variables include catalyst choice (e.g., CuSO₄ vs. ZnCl₂), solvent polarity, and reaction time. Lower yields in Step 1 highlight the need for optimized crystallization protocols.

Q. How is the purity and structural integrity of 3-O-benzyl derivatives validated in carbohydrate chemistry?

  • Chromatography : Column chromatography (silica gel, 0.040–0.063 mm) with gradients of ethyl acetate/hexane is standard for purification .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments focus on anomeric protons (δ 5.3–5.5 ppm for α-configuration) and benzyl group signals (δ 7.2–7.4 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 373.1264 for C₁₉H₂₆O₆Na⁺) .
    • Optical rotation : Polarimetry (e.g., [α]D²⁵ +75° in CHCl₃) verifies stereochemical purity .

Advanced Research Questions

Q. What strategies enable site-selective functionalization of the 5,6-diol system in 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose?

  • Esterification : Lipase-catalyzed acylation (e.g., with palmitic acid) in organic solvents achieves >90% regioselectivity for the 6-OH position .
  • Etherification : Alkylation with alkyl bromides (e.g., octyl bromide) under NaH/THF conditions yields 5,6-di-O-alkyl derivatives (87% yield) .
  • Phosphorylation : Diethyl phosphorochloridate in CH₂Cl₂ with triethylamine introduces phosphonate groups at 5-OH for nucleotide analog synthesis .

Q. How do structural modifications (e.g., acyl/alkyl chains) impact biological activity in glucofuranose derivatives?

  • Antimicrobial activity : 6-O-lauroyl and 6-O-stearoyl derivatives show MIC values of 32–64 µg/mL against S. aureus and E. coli, correlating with alkyl chain hydrophobicity .
  • Anticancer potential : 3-O-benzyl derivatives of goniofufurone exhibit IC₅₀ values <10 µM in leukemia cell lines via apoptosis induction .
  • Erythroid differentiation : 3-O-acyl derivatives (e.g., palmitoyl) enhance hemoglobin synthesis in K562 cells by 40–60% .

Q. What analytical challenges arise in resolving stereoisomers during derivatization, and how are they addressed?

  • Epimerization : Acidic conditions during deprotection may invert configurations at C-5/C-6. Use of mild acids (e.g., AcOH/H₂O) minimizes this .
  • NMR ambiguity : HMBC and NOESY distinguish between 5-O- and 6-O-substituted isomers by correlating H-5/H-6 with adjacent carbonyl or alkyl protons .
  • Chiral chromatography : Pirkle-type columns resolve enantiomers of phosphonated derivatives (e.g., 5-O-diethylphosphono analogs) .

Q. How do solvent-free synthesis methods improve sustainability in glucofuranose chemistry?

  • Microwave-assisted reactions : Reduce reaction times (e.g., 30 min vs. 24 h for isopropylidenation) and increase yields by 15–20% .
  • Mechanochemical grinding : Enables O-alkylation without solvents (e.g., 3-O-heptyl derivatives in 85% yield) .
  • Enzyme catalysis : Lipases (e.g., Candida antarctica) in solvent-free systems achieve 95% conversion in esterification .

Contradictions and Methodological Gaps

Q. Why do conflicting reports exist regarding the stability of 3-O-benzyl groups under acidic hydrolysis?

  • : Reports successful deprotection of 5,6-O-isopropylidene with 10% H₂SO₄ without benzyl cleavage .
  • : Notes partial debenzylation (5–10%) under stronger acids (e.g., HCl/MeOH), attributed to benzyl oxocarbenium ion instability .
  • Resolution : Use buffered acidic conditions (pH 2–3) or Lewis acids (e.g., FeCl₃) to suppress side reactions .

Q. What limitations exist in current antimicrobial assays for glucofuranose derivatives?

  • False negatives : Hydrophobic derivatives (e.g., 6-O-stearoyl) may aggregate in aqueous media, reducing bioavailability .
  • Lack of mechanistic data : Most studies report MICs but omit target identification (e.g., membrane disruption vs. enzyme inhibition) .
  • Solution : Combine MIC assays with fluorescence microscopy (e.g., SYTOX Green uptake) and proteomic profiling .

Tables of Key Data

Table 1. Synthetic Yields for Common Derivatives

DerivativeReaction ConditionsYield (%)Ref.
3-O-Benzyl-5,6-di-O-octylNaH, octyl bromide, THF, 4.5 h87
6-O-PalmitoylLipase, solvent-free, 24 h95
5-O-DiethylphosphonoEt₃N, CH₂Cl₂, 16 h98

Table 2. Biological Activity of Selected Derivatives

DerivativeActivity (IC₅₀/MIC)Target Organism/Cell LineRef.
6-O-LauroylMIC = 32 µg/mLS. aureus
3-O-Benzyl-goniofufuroneIC₅₀ = 8.2 µMHL-60 leukemia
5,6-Di-O-octyl etherHemolysis <5% at 100 µg/mLRBCs

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 2
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

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